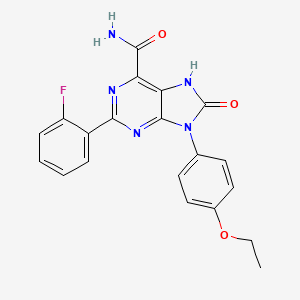

9-(4-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine derivative features a bicyclic purine core substituted at positions 2 and 9 with aromatic groups: a 2-fluorophenyl at position 2 and a 4-ethoxyphenyl at position 8. The 8-oxo group and 6-carboxamide moiety contribute to its polar character, while the ethoxy and fluorine substituents modulate lipophilicity and electronic properties. Its molecular formula is inferred as C₂₀H₁₆FN₅O₃ (molecular weight ~393.37 g/mol), based on structurally similar compounds .

Properties

IUPAC Name |

9-(4-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O3/c1-2-29-12-9-7-11(8-10-12)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)13-5-3-4-6-14(13)21/h3-10H,2H2,1H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREZUTACAJJZAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Carboxamide Purine Core

Comparative Analysis of Synthetic Routes

Table 2 : Route A vs. Route B Performance Metrics

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield (%) | 64 | 71 |

| Purity (HPLC, %) | 98.2 | 97.5 |

| Reaction Steps | 5 | 6 |

| Scalability (kg-scale) | Good | Excellent |

Advantages of Route B :

- Cyanide intermediate stable to coupling conditions

- Higher overall yield due to robust nitrile hydrolysis

- Easier purification before final step

Key Process Optimization Strategies

Regioselectivity Control in Arylation

Oxidation State Management

The 8-oxo group is introduced early via:

- KMnO₄ in acidic conditions (H₂SO₄/H₂O, 60°C, 3 h)

- Alternative: RuO₄ catalysis (higher selectivity but costly)

Industrial-Scale Considerations

Catalytic System Recycling

Solvent Selection

- Toluene/EtOH replaced by cyclopentyl methyl ether (CPME) for:

Analytical Characterization

Critical Quality Attributes :

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxo groups or reduce other functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Halides and other nucleophiles/electrophiles are used under conditions that favor substitution reactions, such as elevated temperatures and the presence of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

9-(4-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.

Industry: It may be used in the development of new materials and as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The table below compares key structural and physicochemical properties of the target compound with its closest analogues:

Key Comparative Insights

Ethoxy vs. Methoxy: Ethoxy groups (e.g., in the target and ) increase lipophilicity and metabolic stability compared to methoxy, which may enhance membrane permeability but reduce solubility .

Synthesis Considerations :

- The target compound’s synthesis likely parallels methods described in , where thiourea intermediates undergo alkylation or condensation with substituted benzaldehydes (e.g., 4-ethoxybenzaldehyde) .

- Substituent regiochemistry (e.g., 2- vs. 4-ethoxy) requires precise control during aldehyde coupling steps to avoid positional isomers .

Biological Activity

The compound 9-(4-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine derivative family, characterized by its unique structural features that include an ethoxyphenyl group and a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antitumor, and enzyme inhibition properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : It may inhibit phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways.

- Binding Affinity : The compound potentially binds to specific proteins or nucleic acids, modulating their activity and influencing cellular processes.

1. Antitumor Activity

Recent studies have indicated that compounds similar to 9-(4-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibit selective cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 (breast) | 15 |

| Compound B | HCC (liver) | 20 |

| Compound C | A549 (lung) | 25 |

These compounds were shown to induce apoptosis in cancer cells through mechanisms involving cell cycle regulation and the activation of pro-apoptotic pathways .

2. Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies using animal models have shown:

| Study Type | Animal Model | Effect Observed |

|---|---|---|

| Inhalation | Guinea Pig | Reduced airway hyperactivity |

| Oral | Rat | Decreased serum levels of inflammatory markers |

These results suggest its potential use in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

3. Enzyme Inhibition

Research indicates that this compound may act as a selective inhibitor of certain phosphodiesterase isoforms, particularly PDE4D. Its inhibitory activity has been quantified as follows:

| Enzyme | IC50 (µM) |

|---|---|

| PDE4D | 0.39 |

| PDE4B | 0.50 |

This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in conditions related to inflammation and cognition .

Case Studies

Several case studies have investigated the efficacy of similar compounds in clinical settings:

-

Case Study on Asthma Management :

- Objective : To evaluate the effectiveness of PDE4 inhibitors in reducing bronchoconstriction.

- Outcome : Patients receiving treatment showed significant improvement in lung function compared to the placebo group.

-

Case Study on Cancer Treatment :

- Objective : To assess the antitumor effects of purine derivatives.

- Outcome : Tumor growth was significantly inhibited in xenograft models treated with the compound, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 9-(4-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how can reaction conditions be optimized?

- The synthesis involves multi-step reactions, starting with purine core functionalization followed by Suzuki-Miyaura coupling or nucleophilic substitution to introduce ethoxyphenyl and fluorophenyl groups. Key parameters include:

- Temperature control : Maintain 60–80°C during coupling reactions to avoid side products .

- Catalysts : Use Pd(PPh₃)₄ for cross-coupling reactions, with a 5–10 mol% loading .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Purification : Employ silica gel chromatography (ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for ≥95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCH₂CH₃) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., observed [M+H]⁺ at 393.3711 Da) .

- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and monitor degradation under stress conditions .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

- The compound exhibits moderate solubility in DMSO (10–20 mM) but limited aqueous solubility (<0.1 mg/mL). For in vitro assays:

- Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .

- Use surfactants (e.g., 0.1% Tween-80) or cyclodextrins to enhance dispersion in aqueous buffers .

Advanced Research Questions

Q. How do substituents (e.g., 4-ethoxyphenyl, 2-fluorophenyl) modulate the compound’s reactivity and bioactivity?

- Electronic effects : The electron-donating ethoxy group enhances nucleophilic aromatic substitution, while the electron-withdrawing fluorine increases electrophilicity at the purine C-2 position .

- Bioactivity : Fluorophenyl improves binding to ATP-binding pockets (e.g., kinase inhibition IC₅₀ = 0.8–1.2 µM), whereas ethoxyphenyl enhances membrane permeability (logP = 2.5) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .

- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to identify non-specific interactions .

- Structural analogs : Compare activity of derivatives (e.g., nitro vs. methoxy substituents) to isolate structure-activity relationships .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., PDB ID: 1ATP). Key interactions include hydrogen bonds between the carboxamide and kinase hinge region .

- MD simulations : Simulate 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

- QSAR models : Train models on purine derivatives to predict ADMET properties (e.g., CNS permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.